TXA₂ Receptor Antagonist Potency of 6-Oxabicyclo[3.2.1]octane Derivatives Is Comparable to Bicyclo[2.2.2]octane and Bicyclo[2.2.1]heptane Systems with Identical ω-Chains
In a systematic structure-activity relationship study, the 4-arylsemicarbazone ω-chain analogues 35a and 35b built on the 6-oxabicyclo[3.2.1]octane scaffold exhibited TXA₂ receptor antagonism comparable to that previously obtained with bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems bearing the identical ω-chain (e.g., EP 092) [1]. In contrast, the standard ω-chain analogue 34b on the same scaffold functioned as a TXA₂ agonist approximately 10-fold less potent than U46619, the reference agonist, demonstrating that the 6-oxabicyclo[3.2.1]octane core is pharmacologically permissive and can be tuned from agonism to antagonism by ω-chain modification [1].
| Evidence Dimension | TXA₂ receptor antagonism potency |
|---|---|
| Target Compound Data | Analogues 35a and 35b: antagonism comparable to EP 092 |
| Comparator Or Baseline | Bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems with the same 4-arylsemicarbazone ω-chain (EP 092) |
| Quantified Difference | Comparable potency (no significant loss) when switching from carbocyclic to 6-oxa scaffold |
| Conditions | Human platelet TXA₂ receptor functional assays; European Journal of Medicinal Chemistry 1993 |
Why This Matters
For drug discovery programs targeting TXA₂ receptors, the 6-oxabicyclo[3.2.1]octane scaffold provides a heteroatom-containing alternative that retains antagonistic potency while introducing an additional hydrogen bond acceptor for potential solubility and pharmacokinetic tuning, unlike the all-carbon bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane frameworks.
- [1] Muir G, Jones RL, Will SG, et al. Thromboxane receptor active analogues based on the 6-oxabicyclo[3.2.1]octane ring system. European Journal of Medicinal Chemistry, 1993, 28(7-8), 609-624. View Source
